An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroheptan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroheptan-1-ol
Introduction
4-Chloroheptan-1-ol is a bifunctional organic molecule containing both a primary alcohol (-OH) and a secondary alkyl chloride (-Cl) group. Its structure, consisting of a seven-carbon chain, suggests it would be a liquid at room temperature with limited water solubility. The presence of two functional groups imparts a versatile reactivity profile, making it a potentially useful intermediate in organic synthesis. This document aims to provide a comprehensive overview of its predicted physical and chemical properties for researchers, scientists, and professionals in drug development.
Physical Properties
The physical properties of 4-Chloroheptan-1-ol are influenced by the interplay of the polar hydroxyl and chloro groups and the nonpolar heptyl chain. The hydroxyl group allows for hydrogen bonding, which is expected to significantly increase its boiling point compared to its non-hydroxylated counterpart, 4-chloroheptane.[1][2] The position of the functional groups also plays a role in determining properties like boiling point and density.[3][4]
Structural and Molecular Data of 4-Chloroheptan-1-ol and Related Compounds
| Property | 4-Chloroheptan-1-ol (Predicted) | 1-Chloroheptan-4-ol[5] | 7-Chloroheptan-1-ol | 4-Chloroheptane[6] |
| IUPAC Name | 4-Chloroheptan-1-ol | 1-Chloroheptan-4-ol | 7-Chloro-1-heptanol | 4-Chloroheptane |
| CAS Number | Not Available | Not Available | 55944-70-2 | 998-95-8 |
| Molecular Formula | C₇H₁₅ClO | C₇H₁₅ClO | C₇H₁₅ClO | C₇H₁₅Cl |
| Molecular Weight | 150.65 g/mol | 150.64 g/mol | 150.65 g/mol | 134.65 g/mol |
Predicted and Known Physical Properties
| Property | 4-Chloroheptan-1-ol (Estimated) | 1-Chloroheptan-4-ol (Computed)[5] | 7-Chloroheptan-1-ol (Experimental) | 4-Chloroheptane (Experimental) |
| Boiling Point | ~200-215 °C | Not Available | 207.22 °C (rough estimate) | 152.39 °C (estimate) |
| Melting Point | < 0 °C | Not Available | 11 °C | -69.5 °C (estimate) |
| Density | ~0.99 g/cm³ | Not Available | 0.9998 g/cm³ | 0.8710 g/cm³ |
| Flash Point | ~95-100 °C | Not Available | 96.5 °C | Not Available |
| XLogP3 | ~2.4 | 2.3 | Not Available | Not Available |
Chemical Properties and Reactivity
The chemical behavior of 4-Chloroheptan-1-ol is dictated by its two functional groups: a primary alcohol and a secondary alkyl chloride.
Reactivity of the Primary Alcohol:
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Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.[7][8]
-
Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.[9]
-
Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[10]
Reactivity of the Secondary Alkyl Chloride:
-
Nucleophilic Substitution: As a secondary alkyl halide, it can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) with various nucleophiles (e.g., CN⁻, OR⁻, NH₃). The reaction pathway will depend on the strength of the nucleophile and the reaction conditions.[11][12]
-
Elimination: In the presence of a strong, non-nucleophilic base, 4-Chloroheptan-1-ol can undergo an elimination reaction (E2 mechanism) to yield an alkene.[12]
Spectroscopic Data (Predicted)
NMR Spectroscopy
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¹H NMR: The spectrum is expected to show a broad singlet for the hydroxyl proton (OH), which can be exchanged with D₂O.[13] The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet at approximately 3.4-4.5 ppm. The proton on the carbon bearing the chlorine atom (-CHCl-) would likely be a multiplet in the range of 3.5-4.5 ppm. The remaining methylene (B1212753) and methyl protons would appear upfield between 0.9 and 2.0 ppm.
-
¹³C NMR: The carbon attached to the hydroxyl group (C1) is predicted to have a chemical shift in the range of 50-65 ppm.[13] The carbon bonded to the chlorine atom (C4) would also be downfield, likely in a similar range. The other carbon signals would appear in the typical aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloroheptan-1-ol would be characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.[13] A C-O stretching band would be observed around 1000-1200 cm⁻¹. A C-Cl stretching absorption is expected in the range of 600-800 cm⁻¹.
Mass Spectrometry
In mass spectrometry, alcohols typically undergo alpha-cleavage and dehydration.[14][15] Therefore, fragmentation of 4-Chloroheptan-1-ol could result in the loss of water (M-18 peak). Alpha-cleavage next to the hydroxyl group would lead to a fragment with m/z = 31 (CH₂OH⁺). Cleavage at the C-Cl bond could also occur.
Experimental Protocols
A plausible synthesis for a chloroalkanol like 4-Chloroheptan-1-ol could involve the hydrochlorination of a corresponding unsaturated alcohol.
General Synthesis of a Chloroalkanol
A general method for synthesizing a chloroalkanol can be adapted from known procedures for similar compounds. For instance, the reaction of an unsaturated alcohol with hydrochloric acid.
Materials:
-
Hept-3-en-1-ol
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Hept-3-en-1-ol is dissolved in a suitable solvent like diethyl ether in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Concentrated hydrochloric acid is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-Chloroheptan-1-ol can be purified by fractional distillation under reduced pressure.
Biological Activity and Signaling Pathways
There is currently no available information in scientific literature regarding the biological activity or any associated signaling pathways for 4-Chloroheptan-1-ol. Research into its biological effects would be necessary to determine its potential applications in drug development or its toxicological profile.
Conclusion
4-Chloroheptan-1-ol is a halogenated alcohol for which specific experimental data is scarce. However, based on the known properties of its isomers and related compounds, as well as fundamental chemical principles, we can predict its key physicochemical characteristics. It is expected to be a liquid with a relatively high boiling point due to hydrogen bonding, with versatile reactivity stemming from its primary alcohol and secondary alkyl chloride functional groups. The predicted spectroscopic data provides a basis for its identification and characterization. Further experimental investigation is required to validate these predictions and to explore its potential applications.
References
- 1. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Influence of Hydroxyl Group Position and Temperature on Thermophysical Properties of Tetraalkylammonium Hydroxide Ionic Liquids with Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 1-Chloroheptan-4-ol | C7H15ClO | CID 18921064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloroheptane | C7H15Cl | CID 34689 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 12. studymind.co.uk [studymind.co.uk]
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